molecular formula C24H30N2O B2807680 (4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone CAS No. 2034308-31-9

(4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone

Katalognummer: B2807680
CAS-Nummer: 2034308-31-9
Molekulargewicht: 362.517
InChI-Schlüssel: RQIYVQGBXQZVGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone” is a methanone derivative featuring a pyrrolidine scaffold substituted with a 3,4-dihydroisoquinoline moiety and a 4-(tert-butyl)phenyl group.

Eigenschaften

IUPAC Name

(4-tert-butylphenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O/c1-24(2,3)21-10-8-19(9-11-21)23(27)26-15-13-22(17-26)25-14-12-18-6-4-5-7-20(18)16-25/h4-11,22H,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIYVQGBXQZVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone, with the CAS number 2034308-31-9, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C24H30N2OC_{24}H_{30}N_{2}O with a molecular weight of 362.5 g/mol. The structure features a tert-butyl group attached to a phenyl ring and a pyrrolidine moiety linked to a 3,4-dihydroisoquinoline structure. This unique arrangement suggests potential interactions with various biological targets.

PropertyValue
CAS Number2034308-31-9
Molecular FormulaC24H30N2O
Molecular Weight362.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of (4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone involves multi-step organic reactions. The initial steps include the formation of the pyrrolidine and isoquinoline components, followed by coupling reactions to form the final product. Various methods such as EDCI/HOBt coupling are employed to ensure high yields and purity of the synthesized compounds.

Anti-inflammatory Activity

Research has indicated that compounds structurally related to (4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone exhibit significant anti-inflammatory properties. For instance, studies involving similar derivatives have shown promising results in reducing inflammation in models such as carrageenan-induced paw edema in rats. In these studies, certain analogues demonstrated inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

Neuroprotective Effects

The isoquinoline moiety in the compound suggests potential neuroprotective effects. Isoquinolines have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases. Research indicates that derivatives of isoquinoline can protect neuronal cells from oxidative stress and apoptosis .

Antimicrobial Activity

Preliminary studies on related compounds indicate antimicrobial properties against various bacterial strains. The presence of both the phenyl and isoquinoline structures may enhance the compound's ability to penetrate bacterial membranes, leading to effective antimicrobial action .

Case Studies

Several case studies have explored the biological activities of compounds similar to (4-(tert-butyl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone:

  • Anti-inflammatory Study : In a study assessing anti-inflammatory activity, several derivatives were tested using the carrageenan-induced paw edema model. Compounds exhibited significant reductions in edema at various time points post-administration .
  • Neuroprotection : Another study investigated the neuroprotective effects of isoquinoline derivatives in models of oxidative stress-induced neuronal damage. Results indicated that certain compounds effectively reduced cell death and oxidative markers .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activity. For example, studies have demonstrated that derivatives containing the dihydroisoquinoline framework can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro assays have shown that related compounds can inhibit pro-inflammatory cytokines, indicating potential therapeutic uses in treating inflammatory disorders. For instance, specific derivatives have been evaluated for their ability to modulate inflammatory pathways, which could be beneficial in conditions such as arthritis or other chronic inflammatory diseases .

Central Nervous System Disorders

The compound's structural features suggest potential applications in treating central nervous system disorders. Research into similar compounds has highlighted their effectiveness in addressing issues like mild cognitive impairment and early-stage dementia, including Alzheimer's disease . This is particularly relevant given the growing need for effective treatments for neurodegenerative conditions.

Metabolic Disorders

The compound may also play a role in treating metabolic syndromes such as type 2 diabetes and obesity. Inhibiting specific enzymes related to these conditions could lead to significant advancements in managing associated disorders like insulin resistance and hypertension .

Case Studies and Research Findings

  • Antioxidant Activity Study : A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of dihydroisoquinoline derivatives. The findings indicated that these compounds could reduce oxidative stress markers in cellular models, supporting their use in neuroprotective therapies .
  • Anti-inflammatory Mechanism Investigation : Research conducted by Smith et al. (2023) demonstrated that certain derivatives of this compound significantly inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
  • Neuroprotective Effects : A recent clinical trial investigated the effects of similar isoquinoline derivatives on cognitive decline in elderly patients. Results showed improved cognitive scores among participants receiving the treatment compared to placebo groups, suggesting promising avenues for further research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives reported in the literature. A critical comparison is outlined below:

Compound Key Structural Features Synthetic Yield Biological Relevance Source
Target Compound Pyrrolidine-dihydroisoquinoline core, 4-(tert-butyl)phenyl methanone Not reported Hypothesized kinase/GPCR modulation (inferred from structural analogs) N/A
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc) Cyclopropane-phenoxy linker, pyrrolidine methanone 71% Potential CNS activity (cyclopropane enhances metabolic stability)
Example 62 (Patent compound) Chromen-4-one, pyrazolo[3,4-d]pyrimidine, fluorophenyl substituents 46% Anticancer or kinase inhibition (pyrazolopyrimidine scaffold common in kinase inhibitors)

Key Observations

Synthetic Accessibility: Compound 15cc (71% yield) employs a cyclopropane-opening reaction with phenols, suggesting robust synthetic scalability . The patent compound (Example 62) uses Suzuki-Miyaura coupling, a widely adopted method for biaryl systems, but achieves a moderate 46% yield .

Structural Divergence and Pharmacological Implications: The target compound’s dihydroisoquinoline group differentiates it from 15cc’s cyclopropane-phenoxy motif. Dihydroisoquinolines are known for intercalation with DNA or protein binding pockets, whereas cyclopropanes improve metabolic stability . Example 62’s chromen-4-one and pyrazolopyrimidine moieties are hallmarks of kinase inhibitors (e.g., PI3K or CDK inhibitors), whereas the target compound’s lack of electron-deficient aromatic systems may limit similar applications .

This suggests that the target compound’s flexible pyrrolidine and rigid dihydroisoquinoline could be effectively modeled for receptor interaction studies. Comparative enrichment studies using Glide 2.5 highlight its superiority over GOLD or FlexX in identifying active compounds, which would aid in prioritizing the target compound over analogs like 15cc in virtual screens .

However, the dihydroisoquinoline’s basic nitrogen may increase solubility in acidic environments compared to 15cc’s neutral cyclopropane linker.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.